4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-tert-butylphenol with epichlorohydrin and sodium hydroxide to produce the glycidyl ether . This intermediate is then reacted with 3-chloroaniline under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, which are crucial for understanding its effects in biological systems .
Comparison with Similar Compounds
4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound is used in polymer science as a chain stopper or endcapper.
4-(Tert-butyl)phenylacetylene: Used as a research compound in various chemical studies.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-3-chloroaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17;/h4-10H,18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERIQMZDGJXONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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